molecular formula C14H17N7 B12806180 3,4,5-Pyridinetricarbonitrile, 2-amino-6-(2-(diethylamino)ethylamino)- CAS No. 102206-77-9

3,4,5-Pyridinetricarbonitrile, 2-amino-6-(2-(diethylamino)ethylamino)-

Cat. No.: B12806180
CAS No.: 102206-77-9
M. Wt: 283.33 g/mol
InChI Key: VJGHTKIODVOMJN-UHFFFAOYSA-N
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Description

3,4,5-Pyridinetricarbonitrile, 2-amino-6-(2-(diethylamino)ethylamino)- is a chemical compound with the molecular formula C14H17N7 It is known for its unique structure, which includes a pyridine ring substituted with three cyano groups and an amino group, as well as a diethylaminoethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Pyridinetricarbonitrile, 2-amino-6-(2-(diethylamino)ethylamino)- typically involves multi-step organic reactions. One common method involves the reaction of 2,6-diaminopyridine with diethylaminoethyl chloride in the presence of a base such as sodium hydride. This reaction forms the intermediate 2-amino-6-(2-(diethylamino)ethylamino)pyridine, which is then subjected to further reactions to introduce the cyano groups at the 3, 4, and 5 positions of the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 3,4,5-Pyridinetricarbonitrile, 2-amino-6-(2-(diethylamino)ethylamino)- .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Pyridinetricarbonitrile, 2-amino-6-(2-(diethylamino)ethylamino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

3,4,5-Pyridinetricarbonitrile, 2-amino-6-(2-(diethylamino)ethylamino)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,5-Pyridinetricarbonitrile, 2-amino-6-(2-(diethylamino)ethylamino)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,6-diphenyl-pyridine-3-carbonitrile
  • 2-Amino-4,6-dimethyl-pyridine-3-carbonitrile

Uniqueness

3,4,5-Pyridinetricarbonitrile, 2-amino-6-(2-(diethylamino)ethylamino)- is unique due to its specific substitution pattern on the pyridine ring and the presence of both amino and diethylaminoethylamino groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

102206-77-9

Molecular Formula

C14H17N7

Molecular Weight

283.33 g/mol

IUPAC Name

2-amino-6-[2-(diethylamino)ethylamino]pyridine-3,4,5-tricarbonitrile

InChI

InChI=1S/C14H17N7/c1-3-21(4-2)6-5-19-14-12(9-17)10(7-15)11(8-16)13(18)20-14/h3-6H2,1-2H3,(H3,18,19,20)

InChI Key

VJGHTKIODVOMJN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=C(C(=C(C(=N1)N)C#N)C#N)C#N

Origin of Product

United States

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